molecular formula C7H12N2O2S B13518540 1-Cyanocyclohexane-1-sulfonamide

1-Cyanocyclohexane-1-sulfonamide

Cat. No.: B13518540
M. Wt: 188.25 g/mol
InChI Key: ULPSUMWANSYTOI-UHFFFAOYSA-N
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Description

1-Cyanocyclohexane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclohexane ring, which also bears a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanocyclohexane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of cyclohexylamine with a suitable thiol under oxidative conditions to form the sulfonamide linkage . Another method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I), which provides a general and environmentally friendly approach to sulfonamide synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions, utilizing readily available and cost-effective starting materials. The process is optimized to ensure high yields and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyanocyclohexane-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-Cyanocyclohexane-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyanocyclohexane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in its potential use as an enzyme inhibitor in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1-Cyanocyclohexane-1-sulfonamide is unique due to the presence of both a cyano group and a sulfonamide group on a cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

1-cyanocyclohexane-1-sulfonamide

InChI

InChI=1S/C7H12N2O2S/c8-6-7(12(9,10)11)4-2-1-3-5-7/h1-5H2,(H2,9,10,11)

InChI Key

ULPSUMWANSYTOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)S(=O)(=O)N

Origin of Product

United States

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